N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide
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Overview
Description
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide: is a chemical compound with the molecular formula C19H19ClN2O3S It is characterized by the presence of a benzenesulfonyl group, a chloro-substituted indole ring, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloroindole with benzenesulfonyl chloride in the presence of a base to form the sulfonylated indole intermediate. This intermediate is then reacted with 2-methylbutanoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the indole ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine .
Scientific Research Applications
Chemistry: N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: In biological research, this compound can be used to study the effects of sulfonylated indole derivatives on various biological systems, including their interactions with proteins and enzymes .
Medicine: Its unique structure allows for the exploration of novel therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the indole ring can engage in π-π stacking or hydrogen bonding with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Benzenesulfonyl Chloride: A precursor used in the synthesis of sulfonylated compounds.
5-Chloroindole: A starting material for the synthesis of various indole derivatives.
N-(Benzenesulfonyl)indole: A related compound with similar structural features.
Uniqueness: N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide is unique due to the combination of its benzenesulfonyl group, chloro-substituted indole ring, and butanamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
918493-50-2 |
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Molecular Formula |
C19H19ClN2O3S |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide |
InChI |
InChI=1S/C19H19ClN2O3S/c1-3-12(2)19(23)22-18-17(15-11-13(20)9-10-16(15)21-18)26(24,25)14-7-5-4-6-8-14/h4-12,21H,3H2,1-2H3,(H,22,23) |
InChI Key |
OBSCCIXYAWMZFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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